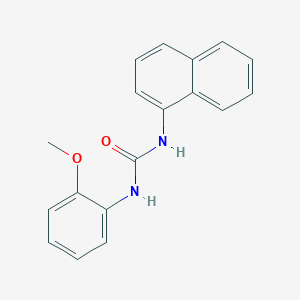

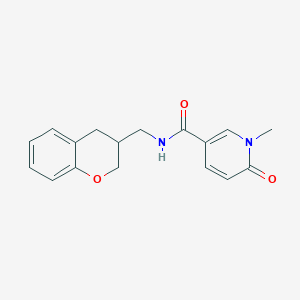

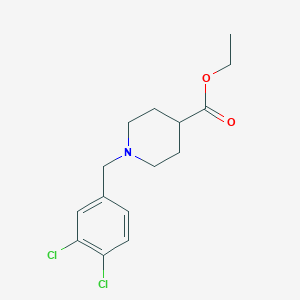

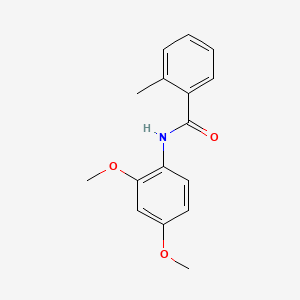

N-(2,4-dimethoxyphenyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-methylbenzamide is a chemical compound of interest due to its structural features and potential applications in various fields of chemistry and materials science. This compound, like many benzamides, can be synthesized through specific reactions involving dimethoxyphenyl and methylbenzamide components, exhibiting unique physical and chemical properties due to its molecular structure.

Synthesis Analysis

The synthesis of compounds similar to N-(2,4-dimethoxyphenyl)-2-methylbenzamide typically involves acylation reactions and can be characterized by various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS. These compounds are often synthesized by reacting specific benzoyl chlorides or benzoic acids with amines or alcohols in the presence of catalysts (Hamad H. Al Mamari, Yousuf Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with dimethoxyphenyl groups, can be determined by X-ray crystallography and further analyzed using computational methods like DFT calculations. These analyses reveal the compound's crystalline structure and the influence of intermolecular interactions on its geometry (Sedat Karabulut, et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including metal-catalyzed C–H bond functionalization, due to the presence of N,O-bidentate directing groups. This feature makes them suitable for diverse chemical transformations and applications in synthetic chemistry (Hamad H. Al Mamari, Yousuf Al Lawati, 2019).

Mechanism of Action

Target of Action

N-(2,4-dimethoxyphenyl)-2-methylbenzamide, also known as CBMicro_018724, primarily targets bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .

Mode of Action

CBMicro_018724 interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the activity of RNAP, thereby affecting bacterial gene transcription .

Biochemical Pathways

The inhibition of RNAP by CBMicro_018724 affects the transcription process in bacteria . This disruption in the transcription process can lead to a halt in protein synthesis, affecting various biochemical pathways and their downstream effects .

Result of Action

CBMicro_018724 has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This selective antimicrobial activity suggests that the compound’s action results in the inhibition of growth or killing of certain bacterial species .

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-6-4-5-7-13(11)16(18)17-14-9-8-12(19-2)10-15(14)20-3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZNUPVNALOWSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968198 |

Source

|

| Record name | N-(2,4-Dimethoxyphenyl)-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-methylbenzamide | |

CAS RN |

5348-50-5 |

Source

|

| Record name | N-(2,4-Dimethoxyphenyl)-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)

![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)

![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)

![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)

![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)

![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)

![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)